molecular formula C14H20Br2ClNO B14655914 2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-47-3

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride

Katalognummer: B14655914
CAS-Nummer: 52702-47-3
Molekulargewicht: 413.57 g/mol
InChI-Schlüssel: HVQIXJCPOMXWPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a cyclohexylmethylamino group, and a phenol moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multi-step organic reactions The process begins with the bromination of phenol to introduce bromine atoms at the 2 and 4 positionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production time .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, debrominated phenols, and substituted phenol derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]aniline: Similar structure but with an aniline group instead of phenol.

    2,6-Dibromo-4-methylphenol: Lacks the cyclohexylmethylamino group.

    2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol: Without the hydrochloride salt

Uniqueness

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .

Eigenschaften

CAS-Nummer

52702-47-3

Molekularformel

C14H20Br2ClNO

Molekulargewicht

413.57 g/mol

IUPAC-Name

2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19Br2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H

InChI-Schlüssel

HVQIXJCPOMXWPA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.